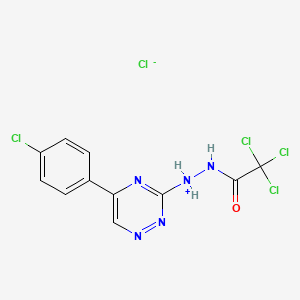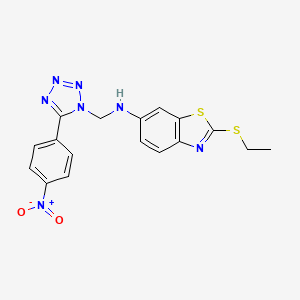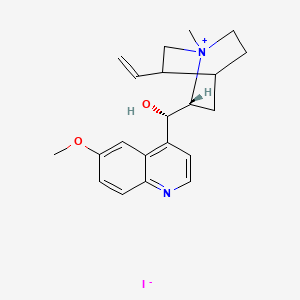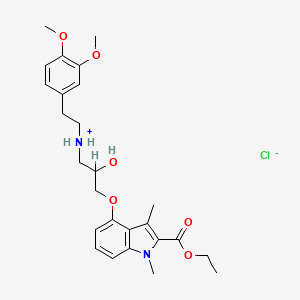![molecular formula C38H22N4 B13771326 3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 3,3’ positions, with additional benzonitrile groups attached. This structural arrangement enhances its stability and electronic properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile typically involves the coupling of carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-9H-carbazole reacts with 9-phenyl-9H-carbazol-3-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carbazole-3,3’-dione.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Applications De Recherche Scientifique
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of electronic materials, such as semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is primarily related to its electronic properties. The compound can act as a charge transport material, facilitating the movement of electrons or holes in electronic devices. Its unique structure allows for efficient π-π stacking interactions, enhancing its conductivity and stability . Additionally, the presence of benzonitrile groups can influence its photophysical properties, making it suitable for use in optoelectronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Similar in structure but with phenyl groups instead of benzonitrile groups.
3,3’-Bis(1H-1,2,4-triazol-1-ylmethyl)benzidine: Another bicarbazole derivative with different functional groups.
Uniqueness
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is unique due to the presence of benzonitrile groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in optoelectronics and advanced materials research.
Propriétés
Formule moléculaire |
C38H22N4 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
3-[3-[9-(3-cyanophenyl)carbazol-4-yl]carbazol-9-yl]benzonitrile |
InChI |
InChI=1S/C38H22N4/c39-23-25-8-5-10-28(20-25)41-34-15-3-1-12-31(34)33-22-27(18-19-36(33)41)30-14-7-17-37-38(30)32-13-2-4-16-35(32)42(37)29-11-6-9-26(21-29)24-40/h1-22H |
Clé InChI |
YVLXMLQWACAAAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C#N)C=CC(=C3)C5=C6C7=CC=CC=C7N(C6=CC=C5)C8=CC=CC(=C8)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)



![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)


